3-Cyclopropoxy-6-(methylamino)picolinamide
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Overview
Description
3-Cyclopropoxy-6-(methylamino)picolinamide is a chemical compound that belongs to the class of picolinamides. Picolinamides are derivatives of picolinic acid, which is a naturally occurring compound found in the human body and various plants. This compound is characterized by the presence of a cyclopropoxy group and a methylamino group attached to a picolinamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-(methylamino)picolinamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Methylamino Group: The methylamino group can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Formation of the Picolinamide Backbone: The picolinamide backbone can be synthesized through a condensation reaction between picolinic acid and an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-(methylamino)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.
Scientific Research Applications
3-Cyclopropoxy-6-(methylamino)picolinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-(methylamino)picolinamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-6-(methylthio)picolinamide: Contains a methylthio group instead of a methylamino group.
3-Cyclopropoxy-6-(methylsulfonamido)picolinamide: Contains a methylsulfonamido group instead of a methylamino group.
3-Cyclopropoxy-6-(methylamino)picolinic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
3-Cyclopropoxy-6-(methylamino)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-8-5-4-7(15-6-2-3-6)9(13-8)10(11)14/h4-6H,2-3H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
RTTVROWDXSXAPD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
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